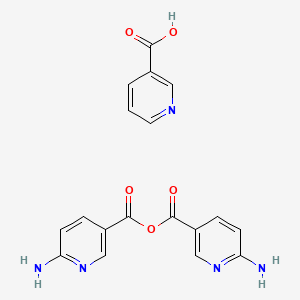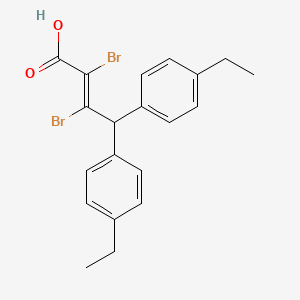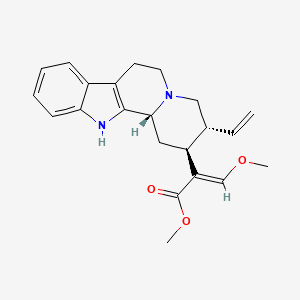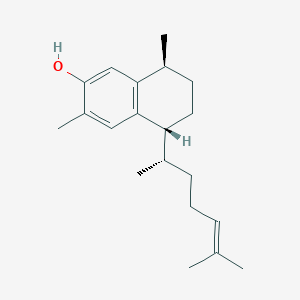
7-Hydroxyerogorgiaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxyerogorgiaene is a natural product found in Antillogorgia elisabethae with data available.
Aplicaciones Científicas De Investigación
Antimycobacterial Activity
7-Hydroxyerogorgiaene, isolated from the gorgonian octocoral Pseudopterogorgia elisabethae, has shown promising antimycobacterial properties. This compound, along with erogorgiaene and a novel C(40) bisditerpene, were identified through spectral analysis and exhibited activity against mycobacteria (Rodríguez & Ramírez, 2001).
Role in Pseudopterosin Biosynthesis
7-Hydroxyerogorgiaene has been implicated in the biosynthesis of pseudopterosins, which are anti-inflammatory diterpene glycosides from Pseudopterogorgia elisabethae. This compound, along with 7,8-dihydroxyerogorgiaene, was isolated from the coral and confirmed as an intermediate in pseudopterosin biosynthesis (Ferns & Kerr, 2005).
Biomonitoring and Environmental Impact
Studies have also focused on biomonitoring the exposure to related compounds like 7-hydroxycitronellal in various populations, reflecting the broader environmental and health impact of such compounds (Pluym et al., 2020).
Biomedical Applications
7-Hydroxyerogorgiaene and related compounds have potential applications in drug delivery, tissue engineering, and biomedical fields. For instance, hydrogels based on dextran microspheres and hydroxyapatite on graphene supports are explored for their drug delivery and biocompatibility potentials (Van Tomme et al., 2005); (Wei et al., 2019).
Propiedades
Nombre del producto |
7-Hydroxyerogorgiaene |
|---|---|
Fórmula molecular |
C20H30O |
Peso molecular |
286.5 g/mol |
Nombre IUPAC |
(5R,8S)-3,8-dimethyl-5-[(2S)-6-methylhept-5-en-2-yl]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C20H30O/c1-13(2)7-6-8-14(3)17-10-9-15(4)18-12-20(21)16(5)11-19(17)18/h7,11-12,14-15,17,21H,6,8-10H2,1-5H3/t14-,15-,17+/m0/s1 |
Clave InChI |
HWRNTAPYVJUXEL-YQQAZPJKSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H](C2=C1C=C(C(=C2)C)O)[C@@H](C)CCC=C(C)C |
SMILES canónico |
CC1CCC(C2=C1C=C(C(=C2)C)O)C(C)CCC=C(C)C |
Sinónimos |
7-hydroxyerogorgiaene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



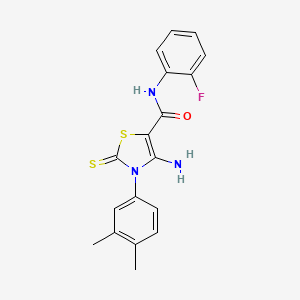
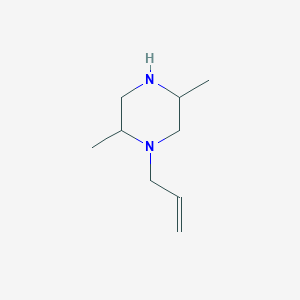
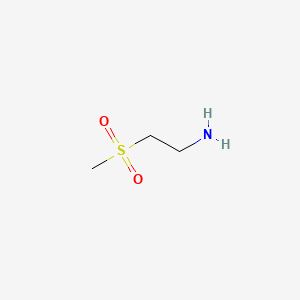
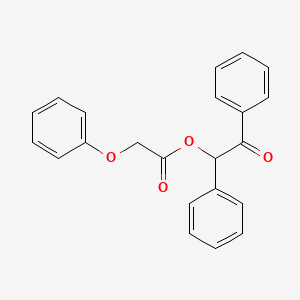
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B1228018.png)
![2-[Bis(2-hydroxyethyl)amino]ethanesulfonate](/img/structure/B1228020.png)
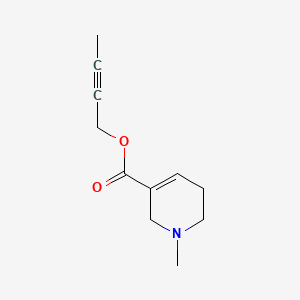
![3-[(3-chlorophenyl)methylthio]-N-cyclopentylpropanamide](/img/structure/B1228022.png)
![2-[3-(5-Mercapto-[1,3,4]thiadiazol-2-YL)-ureido]-N-methyl-3-phenyl-propionamide](/img/structure/B1228023.png)
![3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid](/img/structure/B1228028.png)
![[(5-Hydroxy-4-methylpyridin-2-yl)methylideneamino]thiourea](/img/structure/B1228032.png)
